molecular formula C9H12F2N4O B1477082 2-azido-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one CAS No. 2097997-53-8

2-azido-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one

Cat. No.: B1477082
CAS No.: 2097997-53-8
M. Wt: 230.21 g/mol
InChI Key: HLEPWQXJXGSQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-azido-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H12F2N4O and its molecular weight is 230.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organophosphorus Azoles and Pyrrole-Based Compounds

  • Stereochemical Structure and Spectroscopy

    Organophosphorus azoles and related compounds are studied for their stereochemical structures using NMR spectroscopy and quantum chemistry. These studies are crucial for understanding the molecular configurations and chemical behaviors of organophosphorus compounds, which are important in drug design and materials science (Larina, 2023).

  • Bioactive Pyrrole-based Compounds

    Pyrrole and its derivatives are explored for their bioactive properties, including anticancer, antimicrobial, and antiviral activities. The pyrrole ring serves as a pharmacophore in many drugs, underscoring its importance in medicinal chemistry (Petri et al., 2020).

Azide Chemistry and Synthetic Applications

  • Microwave-Assisted Synthesis: Microwave-assisted synthesis provides a method for preparing azaheterocyclic systems, such as pyrrole and azides, efficiently. This approach enhances reaction rates, yields, and product purity, showcasing the utility of microwave irradiation in organic synthesis (Sakhuja et al., 2012).

Pyrrolidine and Pyrrolopyridines in Drug Discovery

  • Pyrrolidine in Drug Discovery

    The pyrrolidine ring, a saturated five-membered ring containing nitrogen, is a versatile scaffold in drug discovery. It allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional profile of molecules, influencing their biological activity (Petri et al., 2021).

  • Pyrrolopyridines Derivatives

    Pyrrolopyridines, known for their kinase inhibitory activity, serve as potent agents in cancer therapy and other diseases. This class of compounds, which mimic the ATP molecule's purine ring, illustrates the critical role of structure-activity relationship studies in medicinal chemistry (El-Gamal et al., 2017).

Properties

IUPAC Name

2-azido-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N4O/c10-9(11)2-1-6-4-15(5-7(6)9)8(16)3-13-14-12/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEPWQXJXGSQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)C(=O)CN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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